molecular formula C20H23N3O6 B558198 Boc-Trp-OSu CAS No. 3392-11-8

Boc-Trp-OSu

Cat. No.: B558198
CAS No.: 3392-11-8
M. Wt: 401.4 g/mol
InChI Key: CPJXMXQYRHNIFU-UHFFFAOYSA-N
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Description

tert-Butyl (1S)-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylcarbamate: , commonly known as Boc-Trp-OSu, is a derivative of tryptophan. It is widely used in peptide synthesis due to its ability to protect the amino group of tryptophan during chemical reactions. The compound is characterized by its molecular formula C20H23N3O6 and a molecular weight of 401.42 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Boc-Trp-OSu is synthesized by reacting tert-butyl (1S)-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylcarbamate with N-hydroxysuccinimide in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) . The reaction is typically carried out in an anhydrous solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Boc-Trp-OSu primarily undergoes nucleophilic substitution reactions . The N-hydroxysuccinimide ester group is highly reactive towards nucleophiles, making it an excellent leaving group. This property is exploited in peptide synthesis, where this compound reacts with amino groups to form peptide bonds .

Common Reagents and Conditions:

    Nucleophiles: Amines, amino acids

    Solvents: Dichloromethane, dimethylformamide (DMF)

    Catalysts: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC)

    Conditions: Room temperature, inert atmosphere

Major Products: The primary product of reactions involving this compound is the Boc-protected peptide . The Boc group can be removed under acidic conditions to yield the free peptide .

Scientific Research Applications

Boc-Trp-OSu is extensively used in peptide synthesis due to its ability to protect the amino group of tryptophan. This protection is crucial in multi-step synthesis processes where selective deprotection is required. The compound is also used in the synthesis of peptide-based drugs and biomolecules .

In biological research , this compound is used to study protein-protein interactions and enzyme mechanisms. It is also employed in the development of peptide-based inhibitors and therapeutics . In the pharmaceutical industry , this compound is used in the synthesis of peptide vaccines and diagnostic agents .

Comparison with Similar Compounds

  • tert-Butyl (1S)-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylcarbamate (Boc-Trp-OSu)
  • tert-Butyl (1S)-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylcarbamate (Boc-Phe-OSu)
  • tert-Butyl (1S)-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylcarbamate (Boc-His-OSu)

Uniqueness: this compound is unique due to the presence of the indole ring in its structure, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of tryptophan-containing peptides and proteins . The indole ring also contributes to the compound’s ability to participate in aromatic interactions , which are important in protein folding and stability .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O6/c1-20(2,3)28-19(27)22-15(18(26)29-23-16(24)8-9-17(23)25)10-12-11-21-14-7-5-4-6-13(12)14/h4-7,11,15,21H,8-10H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJXMXQYRHNIFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)ON3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3392-11-8
Record name NSC164059
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164059
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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